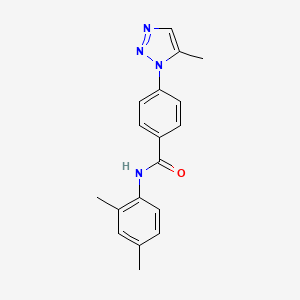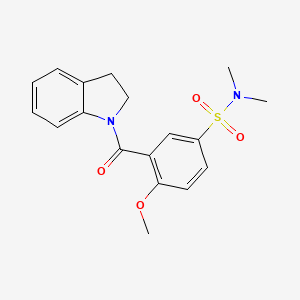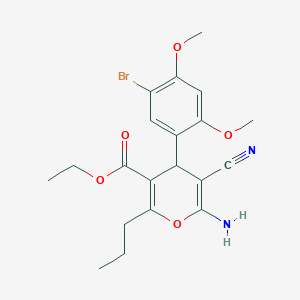![molecular formula C17H15N3OS B5226267 2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide](/img/structure/B5226267.png)
2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide, also known as PTAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTAA is a thioacetamide derivative that has been synthesized and studied extensively for its biological and chemical properties.
Mécanisme D'action
The mechanism of action of 2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In addition, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits cancer cell growth and induces apoptosis. In addition, this compound has been shown to inhibit the production of inflammatory cytokines. In vivo studies have shown that this compound inhibits tumor growth and reduces inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide in lab experiments is its high purity and stability. This compound has been synthesized and purified to achieve high yields and purity. In addition, this compound is stable under various conditions, making it a reliable compound for lab experiments. However, one limitation of using this compound in lab experiments is its limited solubility in water. This compound is soluble in organic solvents, but its limited solubility in water can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide. One direction is the investigation of this compound's potential use as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Another direction is the investigation of this compound's potential use as an anti-inflammatory agent. Further studies are needed to determine the effectiveness of this compound in reducing inflammation in various diseases. Finally, the development of new synthesis methods for this compound could lead to the production of more potent and effective compounds.
Méthodes De Synthèse
The synthesis of 2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide involves the reaction of 4-bromobiphenyl and 1H-pyrazole-3-thiol in the presence of a base. The resulting intermediate is then reacted with chloroacetyl chloride to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been studied for its potential use as an anti-inflammatory agent. This compound has been shown to inhibit the production of inflammatory cytokines in vitro and in vivo.
Propriétés
IUPAC Name |
2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c18-17(21)11-22-15-6-4-12(5-7-15)13-2-1-3-14(10-13)16-8-9-19-20-16/h1-10H,11H2,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHDRJXHANXVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)C3=CC=C(C=C3)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(2-allylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5226185.png)

![2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B5226197.png)
![3-(anilinocarbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226208.png)
![7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-sulfonamide](/img/structure/B5226216.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B5226217.png)




![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5226261.png)
![2-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5226266.png)
![2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5226275.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5226277.png)
